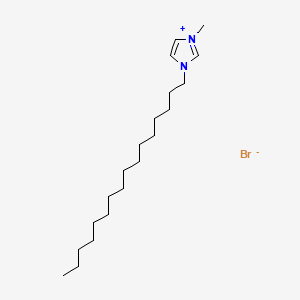

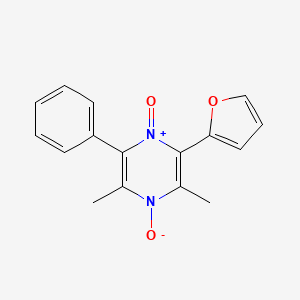

![molecular formula C19H25NO4S B1223971 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid CAS No. 592473-65-9](/img/structure/B1223971.png)

2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adamantyl-containing sulfonamides can be achieved through reactions of aromatic/heterocyclic aminosulfonamides with acyl chlorides derived from adamantyl-acetic acids or by using adamantyl isocyanate and isothiocyanate. These methods have produced compounds with good inhibitory potency against human carbonic anhydrase isozymes, comparable to clinically used drugs (Ilies et al., 2004). Furthermore, the esterification of adamantyl-acetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives led to novel bioactive compounds characterized by their crystal and molecular structures (Peroković et al., 2013).

Molecular Structure Analysis

The molecular structure of adamantyl sulfonamides and related compounds, such as esters and amides derived from adamantyl-acetic acids, has been elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the separation of hydrophobic and hydrophilic regions and the formation of hydrogen bonding layers or chains, depending on the specific compound (Peroković et al., 2013).

Chemical Reactions and Properties

Adamantyl sulfonamides and their derivatives undergo various chemical reactions, including sulfonation, esterification, and amidation, to produce compounds with potential bioactivity. The reactions often involve the use of trifluoroacetic anhydride and sulfuric acid, leading to the synthesis of sulfoacetic acids and their derivatives with anti-HSV activity (Shmailov et al., 2012).

Physical Properties Analysis

The physical properties, such as lipophilicity, of adamantyl sulfonamides significantly contribute to their biological activity. For instance, compounds with high lipophilicity have shown good inhibitory potency against carbonic anhydrase isozymes and exhibited significant anticonvulsant activity in mice, suggesting their ability to cross the blood-brain barrier (Ilies et al., 2004).

Chemical Properties Analysis

The chemical properties of adamantyl-containing compounds are influenced by their structural features, including the presence of adamantyl moieties and sulfonyl or carboxylic acid groups. These features contribute to the compounds' reactivity, biological activity, and potential applications in medicine and pharmacology. The synthesis methods and reactions involved in producing these compounds allow for the introduction of various functional groups, enhancing their chemical diversity and applicability (Shmailov et al., 2012).

Applications De Recherche Scientifique

Chemical Properties and Reactivity

- Acetolysis and Skeletal Rearrangement : Deamination of 2-aminoadamantane in acetic acid produces 2-adamantyl acetate and skeletally rearranged products, indicating potential for chemical transformations involving adamantane derivatives (Storesund & Whiting, 1975).

Medical Chemistry Applications

- Inhibitors with Adamantyl Moieties : Aromatic/heterocyclic sulfonamides incorporating adamantyl moieties, prepared by reactions involving adamantly-1-carboxylic acid and 1-adamantyl-acetic acid, showed inhibitory potency against human carbonic anhydrase isozymes, suggesting their potential use in medicinal chemistry (Ilies et al., 2004).

Synthetic Chemistry

- Self-Acylation and Derivative Formation : Self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium leads to 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, highlighting a method for creating sterically hindered compounds (Kovalev et al., 2010).

- Adamantylation of Phenol Derivatives : Adamantylation of phenol derivatives with adamantanols, catalyzed by ion-exchange sulfonic acid resin, illustrates a clean process for synthesizing adamantylphenol derivatives, useful in organic synthesis (Wang et al., 2012).

Pharmaceutical Research

- Antiviral Agent Development : The synthesis of 1-adamantylacetic acid derivatives and their evaluation as potential antiviral agents indicates the role of adamantane derivatives in pharmaceutical research (Kreutzberger & Schröders, 1975).

- Conjugates for Iron Overload Treatment : Conjugates of desferrioxamine B with adamantane derivatives show potential in treating iron overload diseases, suggesting their biomedical significance (Liu et al., 2010).

Propriétés

IUPAC Name |

2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNGPDPUCQUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331270 | |

| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |

CAS RN |

592473-65-9 | |

| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

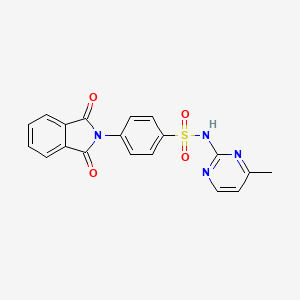

![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)

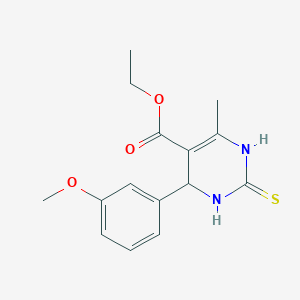

![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)

![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)

![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

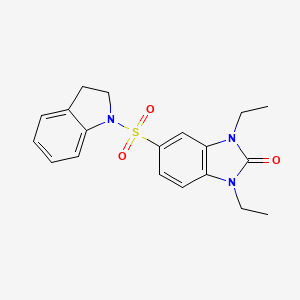

![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)

![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)

![3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223913.png)